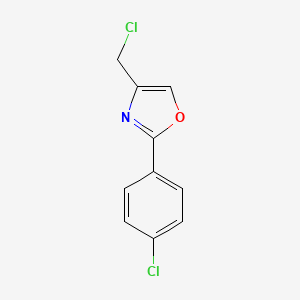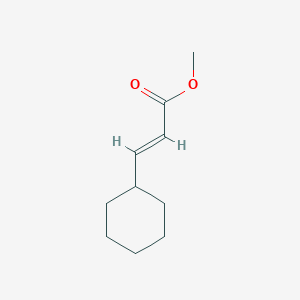
Methyl (2E)-3-cyclohexylprop-2-enoate
概要
説明
Methyl (2E)-3-cyclohexylprop-2-enoate, also known as MCPE, is an organic compound with a molecular formula of C9H16O2. It is a cyclic ether derivative of cyclohexanol and is commonly used as a reagent in organic synthesis. MCPE is soluble in organic solvents and has a low boiling point of approximately 100°C. It is a colorless liquid with a fruity odor and is relatively non-toxic.
作用機序
Methyl (2E)-3-cyclohexylprop-2-enoate is believed to act as a Lewis acid, which facilitates the formation of covalent bonds between molecules. It has also been shown to act as a nucleophile, which allows it to react with electrophiles to form covalent bonds.
生化学的および生理学的効果
Methyl (2E)-3-cyclohexylprop-2-enoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
実験室実験の利点と制限
Methyl (2E)-3-cyclohexylprop-2-enoate has several advantages for laboratory experiments. It is relatively non-toxic, has low volatility, and is soluble in organic solvents. It is also relatively inexpensive and can be easily synthesized in a two-step process. However, it is also important to note that Methyl (2E)-3-cyclohexylprop-2-enoate is a relatively unstable compound, which can limit its use in certain applications.
将来の方向性
Methyl (2E)-3-cyclohexylprop-2-enoate has potential for use in a variety of future applications. It could be used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a substrate for the synthesis of polymers. It could also be used as a model compound to study the structure and reactivity of cyclic ethers. Additionally, Methyl (2E)-3-cyclohexylprop-2-enoate could be used to develop new therapeutic agents for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
科学的研究の応用
Methyl (2E)-3-cyclohexylprop-2-enoate has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, as a reagent in organic synthesis, and as a catalyst for the synthesis of a variety of organic compounds. It has also been used as a model compound to study the structure and reactivity of cyclic ethers.
特性
IUPAC Name |
methyl (E)-3-cyclohexylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLAFWWDQPGTLE-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-3-cyclohexylprop-2-enoate | |
CAS RN |
705-95-3 | |
| Record name | NSC29892 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1623943.png)
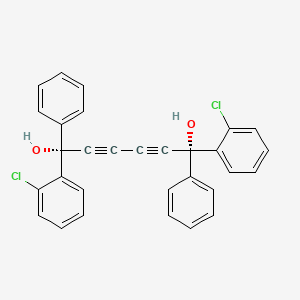
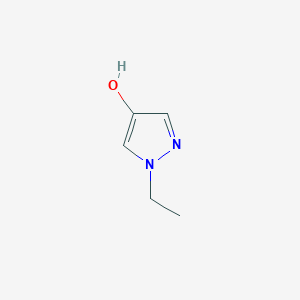
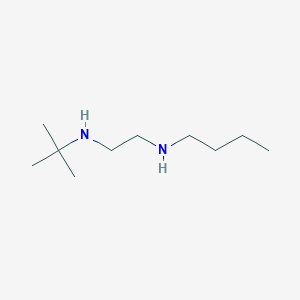
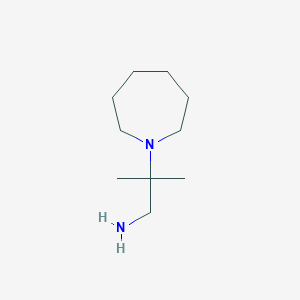
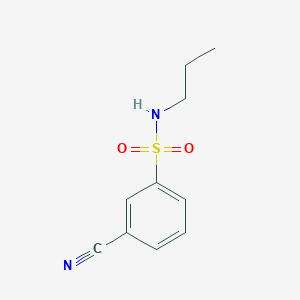
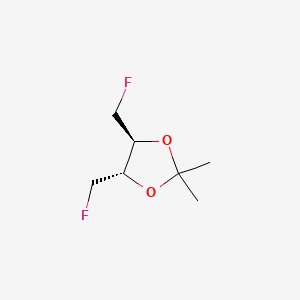
![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)
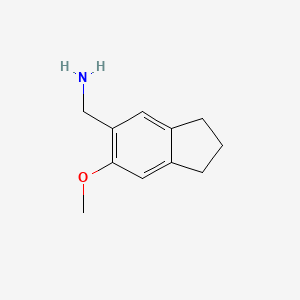
![{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623960.png)
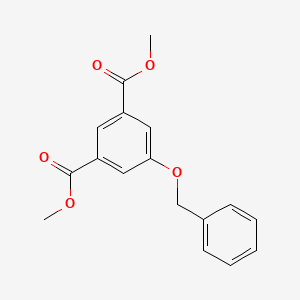
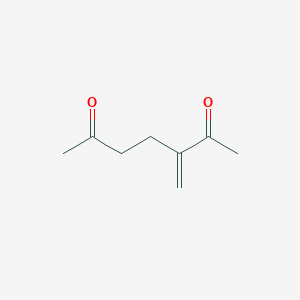
![4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone](/img/structure/B1623964.png)
